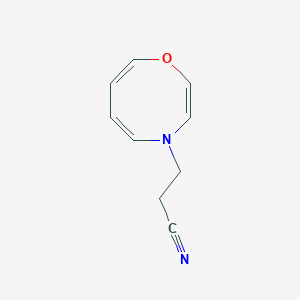

3-(4H-1,4-Oxazocin-4-yl)propanenitrile

Beschreibung

3-(4H-1,4-Oxazocin-4-yl)propanenitrile is a heterocyclic nitrile compound featuring a saturated 1,4-oxazocin ring (a six-membered ring containing oxygen and nitrogen) attached to a propanenitrile moiety. For example, 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile (C₁₂H₁₂N₂O₂, average mass 216.240 g/mol) shares structural similarities, including a nitrile group and a heterocyclic core . The absence of a fused benzene ring and ketone functionality in 3-(4H-1,4-Oxazocin-4-yl)propanenitrile likely results in distinct electronic and steric properties.

Eigenschaften

CAS-Nummer |

89462-55-5 |

|---|---|

Molekularformel |

C9H10N2O |

Molekulargewicht |

162.19 g/mol |

IUPAC-Name |

3-(1,4-oxazocin-4-yl)propanenitrile |

InChI |

InChI=1S/C9H10N2O/c10-4-3-6-11-5-1-2-8-12-9-7-11/h1-2,5,7-9H,3,6H2 |

InChI-Schlüssel |

YDPACWZUARGVLG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(C=COC=C1)CCC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,4-Oxazocin-4-yl)propanenitrile typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . Another method includes the use of secondary amides with acyl chlorides under mild conditions, catalyzed by iridium . These methods offer good yields and broad substrate scope.

Industrial Production Methods

Industrial production of 3-(4H-1,4-Oxazocin-4-yl)propanenitrile may involve large-scale synthesis using the aforementioned methods, optimized for scalability and efficiency. The use of microwave conditions has also been explored to enhance reaction rates and yields .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4H-1,4-Oxazocin-4-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: Conversion to oxo derivatives.

Reduction: Formation of dihydro analogs.

Substitution: Reactions with sulfur ylides to form dihydropyrroles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxone: For oxidation reactions.

Sulfur ylides: For substitution reactions.

Acyl chlorides: For condensation reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydro analogs, and polysubstituted dihydropyrroles .

Wissenschaftliche Forschungsanwendungen

3-(4H-1,4-Oxazocin-4-yl)propanenitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential biological activity, including enzyme inhibition.

Medicine: Explored for its potential therapeutic applications, such as antiviral and anticancer agents.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-(4H-1,4-Oxazocin-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is often mediated by the oxazocin ring, which can form stable complexes with metal ions and other cofactors .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

3-Oxo-3-(1-methylindolyl)propanenitrile

- Structure : Features a nitrile group linked to a 3-oxoindole scaffold .

- Reactivity : The aromatic indole core enhances resonance stabilization, directing reactivity toward electrophilic substitution. In contrast, the saturated oxazocin ring in the target compound may favor nucleophilic or cyclization reactions.

- Applications : Indole derivatives are prominent in medicinal chemistry (e.g., serotonin analogs), whereas oxazocin-based nitriles may exhibit unique bioactivity due to ring strain and polarity.

2-Arylhydrazono-3-oxonitriles

- Structure : Contains an α,β-unsaturated nitrile with a hydrazone substituent .

- Reactivity: Reacts with hydroxylamine to form 3-amino-4-arylazoisoxazoles, highlighting the electrophilic nature of the nitrile-carbonyl system . The target compound’s saturated oxazocin ring lacks such conjugation, likely reducing electrophilicity at the nitrile group.

1,3-Diaryl-1,2,4-triazol-5-amines

- Structure: Derived from 2-arylhydrazononitriles via Tiemann rearrangement .

- Key Difference : The absence of a triazole ring in the target compound suggests divergent synthetic pathways. The oxazocin core may require ring-closing strategies (e.g., cycloaddition or metathesis) rather than rearrangement.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.